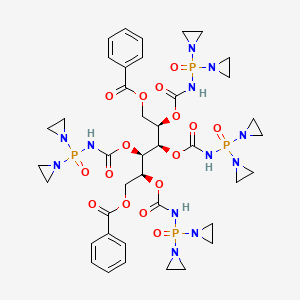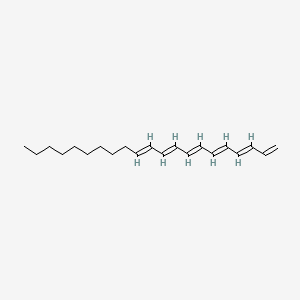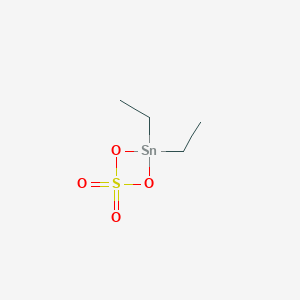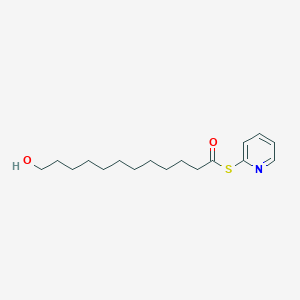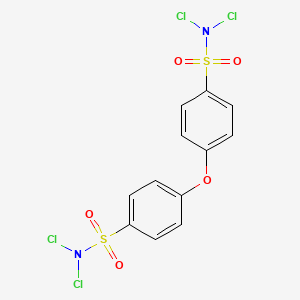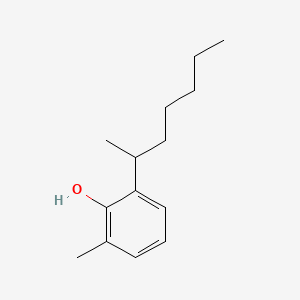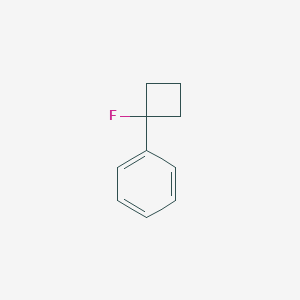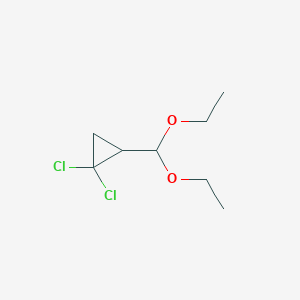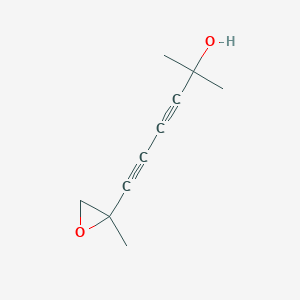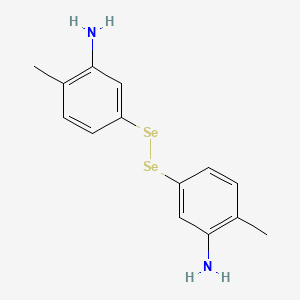
3,3'-(Diselane-1,2-diyl)bis(6-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Diselane-1,2-diyl)bis(6-methylaniline): is an organoselenium compound characterized by the presence of two selenium atoms connected by a diselane bond, with each selenium atom bonded to a 6-methylaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) typically involves the reaction of 6-methylaniline with a selenium-containing reagent. One common method is the reaction of 6-methylaniline with diselenium dichloride (Se2Cl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) is used as a precursor for the synthesis of other organoselenium compounds. It is also studied for its catalytic properties in organic reactions.
Biology: The compound has potential applications in biological studies due to its antioxidant properties. It can be used to study the effects of selenium-containing compounds on cellular processes and oxidative stress.
Medicine: Research is ongoing to explore the potential therapeutic applications of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) in treating diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
Mecanismo De Acción
The mechanism of action of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) involves its ability to interact with biological molecules through its selenium atoms. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of protein function. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.
Comparación Con Compuestos Similares
- 4,4’-(Ethane-1,2-diyl)bis(3-methylaniline)
- 6,6’-(1E,1’E)-(Ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
- 3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate
Uniqueness: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) is unique due to the presence of the diselane bond, which imparts distinct chemical and biological properties. The selenium atoms in the compound contribute to its antioxidant activity and potential therapeutic applications, setting it apart from other similar compounds that may lack selenium or have different structural features.
Propiedades
Número CAS |
53033-86-6 |
|---|---|
Fórmula molecular |
C14H16N2Se2 |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
5-[(3-amino-4-methylphenyl)diselanyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2Se2/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
Clave InChI |
DCTVLBUQJXPSJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[Se][Se]C2=CC(=C(C=C2)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



